molecular formula C9H7BrOS B13673707 4-Bromo-6-methoxybenzo[B]thiophene

4-Bromo-6-methoxybenzo[B]thiophene

Cat. No.: B13673707
M. Wt: 243.12 g/mol
InChI Key: MMIXXBZNOGSEOC-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxybenzo[B]thiophene is a chemical compound belonging to the class of organosulfur compounds known as benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of bromine and methoxy groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing benzothiophenes, including 4-Bromo-6-methoxybenzo[B]thiophene, involves the reaction of alkynyl sulfides with aryne intermediates. This one-step synthesis is facilitated by the nucleophilic attack of sulfur or carbon on the alkynyl sulfides to electrophilic aryne intermediates, followed by ring closure . Another method involves the use of o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized for high yield and purity, often involving the use of specialized equipment to handle the reactive intermediates and ensure safety.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methoxybenzo[B]thiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.

Major Products Formed

    Substitution: Products include derivatives with different substituents replacing the bromine atom.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include debrominated compounds and modified thiophene rings.

Scientific Research Applications

4-Bromo-6-methoxybenzo[B]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxybenzo[B]thiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence the compound’s binding affinity and selectivity for these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxybenzo[B]thiophene: Lacks the bromine atom, making it less reactive in substitution reactions.

    4-Bromo-2-methoxybenzo[B]thiophene: Similar structure but with different substitution pattern, leading to different reactivity and applications.

    4-Bromo-6-methylbenzo[B]thiophene: Contains a methyl group instead of a methoxy group, affecting its electronic properties and reactivity.

Uniqueness

4-Bromo-6-methoxybenzo[B]thiophene is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted synthesis and research applications.

Properties

Molecular Formula

C9H7BrOS

Molecular Weight

243.12 g/mol

IUPAC Name

4-bromo-6-methoxy-1-benzothiophene

InChI

InChI=1S/C9H7BrOS/c1-11-6-4-8(10)7-2-3-12-9(7)5-6/h2-5H,1H3

InChI Key

MMIXXBZNOGSEOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CS2)C(=C1)Br

Origin of Product

United States

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